N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3,5-dimethylbenzamide
Description
The compound N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3,5-dimethylbenzamide features a tetrahydroquinoline core substituted at the 1-position with a 4-fluorobenzenesulfonyl group and at the 7-position with a 3,5-dimethylbenzamide moiety. This structure combines sulfonyl and benzamide functionalities, which are common in bioactive molecules targeting enzymes such as mTOR (mechanistic target of rapamycin) or kinases . The 4-fluorobenzenesulfonyl group enhances metabolic stability and binding affinity to hydrophobic pockets in target proteins, while the 3,5-dimethylbenzamide contributes steric bulk and modulates electron distribution.
Properties
IUPAC Name |
N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]-3,5-dimethylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23FN2O3S/c1-16-12-17(2)14-19(13-16)24(28)26-21-8-5-18-4-3-11-27(23(18)15-21)31(29,30)22-9-6-20(25)7-10-22/h5-10,12-15H,3-4,11H2,1-2H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGKBASZNQOOYOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NC2=CC3=C(CCCN3S(=O)(=O)C4=CC=C(C=C4)F)C=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3,5-dimethylbenzamide typically involves multi-step organic reactions. The process may commence with the preparation of the 1,2,3,4-tetrahydroquinoline derivative, followed by its functionalization with 4-fluorobenzenesulfonyl chloride under appropriate conditions. The final coupling with 3,5-dimethylbenzoyl chloride yields the target compound.
Industrial Production Methods: For industrial-scale production, optimization of reaction conditions such as temperature, solvent, catalyst, and reaction time is crucial. Employing continuous flow reactors or batch reactors with precise control over the reaction parameters can significantly enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions: N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3,5-dimethylbenzamide undergoes various chemical reactions, including:
Oxidation: : Can be oxidized under specific conditions to form corresponding sulfone derivatives.
Reduction: : Reduction can lead to cleavage of the sulfonyl group.
Substitution: : Electrophilic and nucleophilic substitutions can be performed on the benzamide and tetrahydroquinoline moieties.
Common Reagents and Conditions: Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts that facilitate substitution reactions. Reaction conditions need to be finely tuned to achieve the desired transformation without compromising the integrity of the compound.
Major Products: The major products depend on the type of reaction. For instance, oxidation primarily yields sulfone derivatives, while reduction can lead to de-sulfonylated products. Substitution reactions yield a variety of derivatives depending on the substituents introduced.
Scientific Research Applications
Chemistry: In chemistry, N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3,5-dimethylbenzamide is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is studied for its interaction with various biological targets and its potential as a bioactive molecule. Its unique structure allows it to interact with specific proteins and enzymes, which can be useful in drug discovery.
Medicine: The compound's potential therapeutic properties are explored in medicinal chemistry. Its structure-activity relationship (SAR) studies aid in designing analogs with enhanced biological activities for treating diseases.
Industry: In industrial applications, this compound is used in the formulation of specialty chemicals and materials. Its physicochemical properties make it suitable for use in coatings, adhesives, and polymer industries.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors, within biological systems. The fluorobenzenesulfonyl and tetrahydroquinoline moieties play crucial roles in binding to the target sites, modulating their activity and pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations:
Substituent Effects on Bioactivity: The morpholine-carbonyl group in 10e improves water solubility compared to the target compound’s sulfonyl group but reduces target selectivity due to increased flexibility . Trifluoromethyl groups in 10e enhance lipophilicity and enzyme-binding affinity but may increase off-target effects.
Spectroscopic Differences :
- The target compound’s sulfonyl group would exhibit characteristic S=O stretching vibrations (~1350 cm⁻¹ and ~1150 cm⁻¹ in IR), distinct from the C=O stretches (1663–1682 cm⁻¹) in 10e–10g .
- The absence of tautomerism in the target compound (unlike triazoles in ) simplifies its structural analysis .
Synthetic Accessibility :
- The target compound’s synthesis likely follows a route analogous to , substituting 4-fluorobenzenesulfonyl chloride for morpholine or piperidine carbonyl reagents. This modification introduces challenges in controlling sulfonylation regioselectivity.
Functional Group Impact on Pharmacokinetics
- Sulfonyl vs. Carbonyl Linkers : Sulfonyl groups generally improve metabolic stability but reduce solubility compared to carbonyl linkers like those in 10f .
Biological Activity
N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3,5-dimethylbenzamide is a compound of interest due to its potential biological activities, particularly in the context of neuropharmacology and cancer therapeutics. This article provides a comprehensive overview of its biological activity based on available research findings.
Chemical Structure and Properties
The compound can be described by the following structural formula:
- Molecular Formula : C18H20FN2O2S
- Molecular Weight : 348.43 g/mol
Cholinesterase Inhibition
Recent studies have investigated the cholinesterase inhibitory properties of compounds related to tetrahydroquinoline derivatives. The biological activity of this compound appears to be linked to its ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).
In a study assessing similar compounds, it was found that certain derivatives exhibited IC50 values comparable to tacrine, a known AChE inhibitor. The most potent inhibitors showed selectivity towards AChE over BChE, which is crucial for developing treatments for Alzheimer's disease .
Anticancer Activity
The compound's structure suggests potential anticancer activity. Compounds with similar structural motifs have been shown to inhibit cancer cell proliferation. For instance, novel sulfonamide derivatives demonstrated significant inhibition of Wnt-dependent transcription and reduced proliferation in colorectal cancer cell lines (SW480 and HCT116) with IC50 values as low as 0.12 µM .
In Vitro Studies
In vitro studies have highlighted the efficacy of related compounds in inhibiting cholinesterases. For instance:
| Compound | Target Enzyme | IC50 (µM) | Selectivity |
|---|---|---|---|
| 4d | AChE | 0.25 | High |
| Tacrine | AChE | 0.20 | Reference |
These findings suggest that this compound may exhibit similar properties.
Toxicological Profile
The safety profile of related sulfonamide compounds indicates moderate toxicity; however, specific data for this compound remains to be fully elucidated.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
